Ethyl isoquinoline-5-sulfonate
Overview
Description
Ethyl isoquinoline-5-sulfonate is an organic compound with the molecular formula C11H11NO3S. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Ethyl isoquinoline-5-sulfonate is a derivative of isoquinoline, a class of compounds that have been found to interact with various targets. The primary targets of isoquinoline derivatives include the cAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell growth, and metabolism.
Mode of Action
For instance, they may inhibit or activate their target proteins, thereby modulating the signaling pathways these proteins are involved in .
Biochemical Pathways
Isoquinoline derivatives, including this compound, can affect various biochemical pathways. They are known to have a wide range of biological activities, including anti-cancer, anti-malarial, and other drug-like properties . The specific pathways affected by this compound and their downstream effects would depend on the specific targets the compound interacts with.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (adme) is crucial for understanding its bioavailability and therapeutic potential
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound targets proteins involved in cell growth, it may have anti-cancer properties . More research is needed to fully understand the effects of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including ethyl isoquinoline-5-sulfonate, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds via cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which offer environmentally friendly and efficient routes to isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl isoquinoline-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce sulfonamide derivatives .
Scientific Research Applications
Ethyl isoquinoline-5-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Ethyl isoquinoline-5-sulfonate can be compared with other isoquinoline derivatives, such as:
Isoquinoline-5-sulfonic acid: Similar structure but lacks the ethyl group.
Ethyl isoquinoline-3-sulfonate: Similar structure but with the sulfonate group at a different position.
Ethyl quinoline-5-sulfonate: Similar structure but with a quinoline ring instead of an isoquinoline ring
Properties
IUPAC Name |
ethyl isoquinoline-5-sulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-16(13,14)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJMBWADIRIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273652 | |
Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044706-58-1 | |
Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044706-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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